5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-22-12-5-4-10(9-11(12)19-8-2-3-15(19)20)18-16(21)13-6-7-14(17)23-13/h4-7,9H,2-3,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAZTEUAZZKONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of Sonogashira coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and an alkyne .
Chemical Reactions Analysis
5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Insights :
- The pyrazolo-pyrimidine and pyrido-pyrimidinone systems () introduce rigid, planar architectures that may enhance binding to kinase targets compared to the flexible pyrrolidinone in the target compound.
- The benzothiazole moiety in Z14 () could improve metabolic stability due to its aromaticity, but the methylsulfanyl group might reduce solubility.
Functional Group Variations in Carboxamide Derivatives
Substituents on the carboxamide nitrogen or adjacent atoms significantly influence bioactivity:
- Urea vs. Thiourea Linkages: Z15 (1-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea, ) employs a urea linkage, which is more polar than the carboxamide group in the target compound. Urea derivatives often exhibit stronger hydrogen-bonding capacity but poorer bioavailability.
Oxadiazole and Dihydropyridine Moieties :
- The oxadiazole ring in Z15 () and the dihydropyridine core in AZ257 () are electron-deficient systems that may enhance interactions with enzymatic active sites through π-π stacking or charge-transfer interactions.
Biological Activity
5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a complex organic compound with notable potential therapeutic applications. Its structure, featuring a furan ring, bromine atom, and pyrrolidine moiety, suggests diverse biological activities. This article explores the compound's biological activity, including its anticancer and antimicrobial properties, supported by relevant data and case studies.
The molecular formula of this compound is C17H19BrN2O3, with a molecular weight of approximately 366.21 g/mol. The compound's synthesis typically involves multi-step organic reactions, which can be optimized for yield and purity using techniques such as thin-layer chromatography.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets. Preliminary studies indicate that it may exert its effects through mechanisms similar to those observed in other derivatives containing oxopyrrolidine structures, which have shown promising results in anticancer and antimicrobial assays .
Anticancer Activity
Recent research has characterized the anticancer properties of compounds related to this compound. For instance, studies utilizing A549 human lung adenocarcinoma cells demonstrated that derivatives with similar structural features exhibited significant cytotoxicity. In a comparative study, the viability of A549 cells was reduced significantly when treated with these compounds at a concentration of 100 µM for 24 hours .
Case Study: Cytotoxicity Assay
A detailed cytotoxicity assay was conducted using an MTT assay to evaluate the viability of cancerous versus non-cancerous cells. The results indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells:
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| This compound | A549 (cancer) | 66% | Significant reduction in viability |
| This compound | HSAEC1-KT (normal) | 85% | Minimal cytotoxicity observed |
These findings suggest that the compound has potential as an anticancer agent with a favorable safety profile .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. Compounds with similar structures have shown effectiveness against various clinically significant bacteria, including Klebsiella pneumoniae and Acinetobacter baumannii. These studies employed agar well diffusion methods to assess the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Case Study: Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of related compounds:
| Compound | Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|---|
| This compound | K. pneumoniae | 18 mm | 10 mg/mL |
| This compound | A. baumannii | 20 mm | 8 mg/mL |
The results indicate that this compound exhibits considerable antibacterial activity, particularly against resistant strains, highlighting its potential application in treating infections caused by multidrug-resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
